jenseniin G - 139202-85-0

jenseniin G

Catalog Number: EVT-1520711
CAS Number: 139202-85-0
Molecular Formula: C5H6N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Jenseniin G is a bacteriocin, a type of antimicrobial peptide, produced by the bacterium Propionibacterium jensenii P126. This compound exhibits significant antibacterial activity, particularly against pathogenic bacteria such as Bacillus cereus and Enterococcus faecalis. Jenseniin G's unique properties and potential applications in food preservation and medical treatments make it a subject of interest in microbiological and biochemical research.

Source and Classification

Jenseniin G is classified as a bacteriocin, specifically an antibotulinal bacteriocin. It is derived from dairy cultures of Propionibacterium jensenii, which are commonly used in cheese production. The bacterium itself thrives in anaerobic conditions, typically found in dairy environments, and is known for its ability to produce various bioactive compounds, including jenseniin G .

Synthesis Analysis

Methods of Synthesis

The production of jenseniin G can be achieved through several fermentation techniques:

  1. Static Cultures: Initial studies indicated that jenseniin G activity was not detectable until day seven in unconcentrated cultures. The maximum activity reached 21 arbitrary units per milliliter (AU/ml) by day nine when the culture medium was concentrated 50-100 fold .
  2. Fed-Batch Fermentation: This method has shown promise for increasing yields significantly. In controlled experiments, maximum activity reached 384 AU/ml on day 12, demonstrating an 18-fold increase over static cultures. This method involves maintaining constant viable cell concentrations and optimizing nutrient supply .

Technical Details

  • Temperature: Optimal production occurs at approximately 32°C.
  • Medium Composition: Sodium lactate broth (NLB) is commonly used, with concentrations around 1.2% sodium lactate being effective for growth and jenseniin G production.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: Specific molecular weight data for jenseniin G has not been extensively documented but is expected to fall within the range typical of small peptides.
Chemical Reactions Analysis

Jenseniin G primarily functions through its interaction with bacterial cell membranes, leading to cell lysis. The precise chemical reactions involved in its mechanism of action include:

  • Membrane Disruption: Jenseniin G binds to the lipid bilayer of susceptible bacteria, creating pores that disrupt membrane integrity.
  • Inhibition of Cell Growth: By compromising the membrane, jenseniin G effectively inhibits the growth of target bacteria.

These reactions highlight the compound's potential as a natural preservative in food products and as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism through which jenseniin G exerts its antibacterial effects involves several key processes:

  1. Binding to Target Cells: Jenseniin G specifically binds to receptors on the surface of susceptible bacteria.
  2. Pore Formation: Following binding, it induces conformational changes that lead to the formation of pores in the bacterial membrane.
  3. Cell Lysis: The resultant pore formation causes leakage of essential cellular contents, ultimately leading to cell death.

This mechanism underscores its utility as a biopreservative and therapeutic agent against various pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Jenseniin G exhibits sensitivity to heat; prolonged exposure at high temperatures diminishes its activity significantly .
  • pH Sensitivity: Production and activity are influenced by pH levels, with optimal conditions identified around neutral pH ranges .
Applications

Jenseniin G has several promising applications:

  • Food Preservation: Its antibacterial properties make it suitable for use as a natural preservative in dairy products and other food items.
  • Medical Applications: Research is ongoing into its potential use as an antimicrobial treatment for skin infections, including acne, due to its effectiveness against certain pathogenic bacteria .
  • Biotechnology: As a model compound for studying bacteriocins, jenseniin G can aid in the development of new antimicrobial agents.
Introduction to Jenseniin G

Jenseniin G is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by specific strains of lactic acid bacteria (LAB). As a class II bacteriocin, it exhibits targeted activity against closely related Gram-positive bacteria, particularly foodborne pathogens. Its significance lies in its potential as a natural preservative in food systems and as a modulator of microbial community dynamics in diverse environments. Unlike broad-spectrum chemical antimicrobials, Jenseniin G represents a specialized ecological tool employed by producer organisms for niche competition [2] [8].

Taxonomic Classification of Producer Organisms

Jenseniin G is primarily associated with specific strains within the genus Lactobacillus, a phylogenetically diverse group of Gram-positive, facultative anaerobic or microaerophilic bacteria. The taxonomic landscape of its producers reflects the broader challenges and advancements in microbial systematics:

  • Genus-Level Specificity: Production is not universal across Lactobacillus but is restricted to certain strains. This highlights the genomic heterogeneity within the genus, where functional traits like bacteriocin production can be strain-specific genomic acquisitions.
  • Genomic Taxonomy Context: Modern microbial taxonomy increasingly relies on whole-genome sequencing (WGS) for precise classification, moving beyond traditional 16S rRNA gene sequencing alone. Metrics like Average Nucleotide Identity (ANI >95%) and digital DNA-DNA hybridization (dDDH >70%) define bacterial species [7] [9]. Strains producing Jenseniin G would be classified within established Lactobacillus species using these genomic criteria, but the bacteriocin gene cluster itself may be a mobilizable genetic element.
  • Phylogenetic Diversity: The genus Lactobacillus encompasses significant phylogenetic diversity. Jenseniin G producers likely belong to specific phylogenetic clades within this genus, identifiable through Multilocus Sequence Analysis (MLSA) or core genome phylogenies [7].

Table 1: Taxonomic Context of Jenseniin G Producers

Classification LevelDetailsRelevance to Jenseniin G
DomainBacteriaBacteriocin producer
PhylumFirmicutesGram-positive cell wall structure
ClassBacilli-
OrderLactobacillalesLactic Acid Bacteria (LAB) affiliation
FamilyLactobacillaceae-
GenusLactobacillus (sensu lato or revised groups)Primary genus associated with production
SpeciesSpecific species within Lactobacillus (e.g., L. jensenii inferred)Production is strain-dependent within species
Defining Genomic MetricsANI >95%, dDDH >70% within species [7] [9]Used to classify producer strains taxonomically

Historical Discovery and Nomenclature

The discovery and naming of Jenseniin G exemplify the progression from phenotypic characterization to molecular identification in microbiology:

  • Isolation and Phenotypic Identification: The producer strain was initially isolated from an environmental or food source. Traditional phenotypic methods (morphology, carbohydrate fermentation profiles) likely placed it within the Lactobacillus genus, potentially identified as Lactobacillus jensenii or a related species. Culturing was essential for initial detection and activity assays [2] [8].
  • Detection of Antimicrobial Activity: The discovery stemmed from observing the strain's ability to inhibit the growth of other bacteria, particularly pathogens like Listeria monocytogenes, in laboratory co-culture or agar diffusion assays. This activity was attributed to a secreted compound resistant to certain enzymes (e.g., proteases confirming proteinaceous nature) but sensitive to others [2].
  • Purification and Characterization: The active compound was purified from the culture supernatant using techniques like ammonium sulfate precipitation, chromatography (e.g., ion-exchange, size-exclusion), and eventually HPLC. Analysis (e.g., mass spectrometry) determined its molecular weight and peptide nature, distinguishing it from other antimicrobials like organic acids or hydrogen peroxide produced by LAB.
  • Nomenclature ("Jenseniin G"): The name follows bacteriocin naming conventions:
  • "Jenseniin": Derived from the species epithet of the producer organism (Lactobacillus jensenii), honoring the microbiologist Victor A. Jensen.
  • "G": A letter suffix commonly used to denote a specific bacteriocin variant or genetic determinant (e.g., associated with a particular plasmid or gene cluster) produced by that species or strain. This distinguishes it from other bacteriocins potentially produced by the same or similar species (e.g., Jenseniin might exist in different forms A, B, C, etc.) [2] [9].

This discovery occurred within the context of the "Golden Age of Bacteriology" expanded by culture techniques, but also highlighted the limitations of relying solely on cultured representatives, as many potential producers remained uncultured ("The Great Plate Count Anomaly" or "Uncultured Majority") [5] [8].

Significance in Microbial Ecology and Food Systems

Jenseniin G plays crucial roles in natural microbial interactions and offers practical applications:

  • Microbial Ecology and Competition:
  • Niche Defense: Jenseniin G acts as a direct competitive weapon for its producer strain. By inhibiting phylogenetically similar or ecologically competing bacteria (including potential pathogens or spoilage organisms) within a shared habitat (e.g., gut mucosa, fermented food, plant surface), the producer gains a selective advantage for resources [1] [8].
  • Modulating Community Structure: Its targeted activity can influence the structure and dynamics of microbial communities. Suppressing specific populations (e.g., L. monocytogenes) can indirectly benefit other community members not targeted by Jenseniin G, altering the overall ecological trajectory of the system [1] [4] [8].
  • Evolutionary Arms Race: The production of bacteriocins like Jenseniin G and the development of resistance mechanisms in target bacteria represent an ongoing co-evolutionary arms race, driving microbial diversity and adaptation. Horizontal gene transfer may disseminate both production and resistance genes [1] [4].

  • Natural Alternative: Jenseniin G represents a "natural antimicrobial" sought as an alternative to chemical preservatives (e.g., nitrites, organic acids) to meet consumer demand for clean labels and reduce reliance on synthetic additives [2].
  • Targeting Pathogens: Research demonstrates efficacy against critical foodborne pathogens:
  • Listeria monocytogenes: A major target due to its high fatality rate and ability to grow in refrigerated foods. Jenseniin G shows inhibitory activity against this pathogen in vitro [2].
  • Escherichia coli O157:H7: Some studies, particularly those exploring synergistic effects (e.g., with activated lactoferrin), indicate potential activity against this pathogen [2].
  • Salmonella Enteritidis: Activity has been tested in vitro, though results may be less pronounced compared to Listeria depending on the specific assay conditions and strain [2].
  • Application Research: Studies focus on applying Jenseniin G (or the producer strain) directly to food matrices:
  • Meat: Dipping treatments of meat samples with solutions containing Jenseniin G (or partially purified preparations) have shown promise in reducing pathogen loads [2].
  • Cheese: Dipping or surface treatments of cheese have been explored to prevent spoilage and pathogen growth [2].
  • Synergy: Research indicates potential synergistic effects when Jenseniin G is combined with other natural antimicrobials (e.g., activated lactoferrin - ALF, rosemary extract - RE). For instance, RE was found to enhance the activity of ALF against E. coli O157:H7 in combination studies, although direct synergy with Jenseniin G specifically requires further investigation [2].

Table 2: Demonstrated Antimicrobial Activity Spectrum of Jenseniin G (Based on In Vitro Studies)

Target OrganismActivity DemonstratedNotes
Listeria monocytogenesYesPrimary target, significant inhibition observed [2]
Escherichia coli O157:H7Variable / Enhanced by SynergyDirect activity may be limited; enhanced when combined with other agents (e.g., ALF + RE) [2]
Salmonella EnteritidisTestedActivity observed but potentially less pronounced than against Listeria [2]
Aspergillus nigerNoActivity typically requires specific antifungal agents (e.g., Natamycin) [2]
Penicillium roquefortiiNoActivity typically requires specific antifungal agents (e.g., Natamycin) [2]
  • Challenges and Context: While promising, the application of Jenseniin G faces hurdles:
  • Variable Efficacy: Activity can be influenced by food composition (fat, protein, salt content), pH, storage temperature, and interactions with other food components, leading to variable results in real food systems compared to controlled lab assays [2] [8].
  • Production and Purification: Scaling up production of the pure peptide or maintaining viable and competitive producer strains in complex food ecosystems can be challenging and costly.
  • Spectrum Limitations: Its primary effectiveness against Gram-positive bacteria means it needs to be combined with other hurdles (e.g., organic acids, chilling, other antimicrobials like Natamycin for fungi) for comprehensive preservation, especially against Gram-negatives or yeasts/molds [2].

Despite these challenges, Jenseniin G exemplifies how understanding microbial chemical ecology – the compounds microbes use to compete and communicate – can lead to valuable biotechnological solutions, particularly in the quest for sustainable and natural food preservation strategies [1] [2] [8].

Properties

CAS Number

139202-85-0

Product Name

jenseniin G

Molecular Formula

C5H6N2O2

Synonyms

jenseniin G

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